1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium is a complex organic compound that features a piperidinium core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through the reaction of cyclohexanol with 2-methylpropyl bromide under basic conditions.
Attachment of the Piperidinium Group: The cyclohexyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidinium core.
Final Assembly: The final step involves the coupling of the piperidinium core with the oxoethyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinium nitrogen or the oxoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinium derivatives.
Scientific Research Applications
1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways can vary depending on the application but may include signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)pyrrolidinium
- 1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)morpholinium
Uniqueness
1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H34NO2+ |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
[2-(2-methylpropyl)cyclohexyl] 2-(1-methylpiperidin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C18H34NO2/c1-15(2)13-16-9-5-6-10-17(16)21-18(20)14-19(3)11-7-4-8-12-19/h15-17H,4-14H2,1-3H3/q+1 |
InChI Key |
UGRGSQHXKZRSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCCC1OC(=O)C[N+]2(CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.